molecular formula C3H2Cl4 B3031152 1-Propene, 2,3,3,3-tetrachloro- CAS No. 16500-91-7

1-Propene, 2,3,3,3-tetrachloro-

Cat. No.: B3031152
CAS No.: 16500-91-7
M. Wt: 179.9 g/mol
InChI Key: PQUUGVDRLWLNGR-UHFFFAOYSA-N
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Description

1-Propene, 2,3,3,3-tetrachloro-: is an organic compound with the molecular formula C3H2Cl4 . It is a colorless liquid with a high density and a boiling point of approximately 141.38°C . This compound is known for its stability and is used in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Propene, 2,3,3,3-tetrachloro- can be synthesized through the chlorination of propene. The process involves the addition of chlorine to the double bond of propene, resulting in the formation of 1,2-dichloropropane. Further chlorination of 1,2-dichloropropane leads to the formation of 1,1,2,3-tetrachloropropane, which upon dehydrochlorination yields 1-Propene, 2,3,3,3-tetrachloro- .

Industrial Production Methods: The industrial production of 1-Propene, 2,3,3,3-tetrachloro- typically involves a continuous process. This process includes the catalytic dehydrochlorination of 1,1,1,3,3-pentachloropropane in the gas phase to produce the desired compound .

Chemical Reactions Analysis

Types of Reactions: 1-Propene, 2,3,3,3-tetrachloro- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various chlorinated propene derivatives, which have applications in different industrial processes .

Scientific Research Applications

1-Propene, 2,3,3,3-tetrachloro- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Propene, 2,3,3,3-tetrachloro- involves its interaction with molecular targets and pathways within biological systems. It can inhibit specific enzymes and proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Uniqueness: 1-Propene, 2,3,3,3-tetrachloro- is unique due to its specific chlorination pattern, which imparts distinct chemical and physical properties. Its stability and reactivity make it valuable for various industrial and research applications .

Properties

IUPAC Name

2,3,3,3-tetrachloroprop-1-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2Cl4/c1-2(4)3(5,6)7/h1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQUUGVDRLWLNGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C(Cl)(Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2Cl4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80343285
Record name 1-Propene, 2,3,3,3-tetrachloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80343285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16500-91-7
Record name 1-Propene, 2,3,3,3-tetrachloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80343285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The overhead stream comprising 1,2,3-trichloropropane, TCPE, tetrachloropropanes, 1,1,2,2,3-pentachloropropane, 1,1,1,2,3-pentachloropropane, and 1,1,1,2,2-pentachloropropane is then provided to a reactor where it is dehydrochlorinated to provide dichloropropenes, trichloropropenes, 2,3,3,3-tetrachloropropene, and 1,1,2,3-tetrachloropropene. More specifically, dehydrochlorination reactor may typically be a batch or a continuous stirred tank reactor. The mixing can be done, e.g., by mechanical or jet mixing of feed streams. Those of ordinary skill in the art are readily able to determine the appropriate conditions at which to run a dehydrochlorination reactor in order to conduct the aforementioned dehydrochlorination.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Propene, 2,3,3,3-tetrachloro-
Reactant of Route 2
1-Propene, 2,3,3,3-tetrachloro-
Reactant of Route 3
1-Propene, 2,3,3,3-tetrachloro-

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